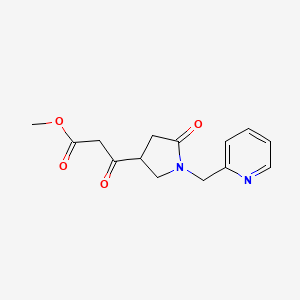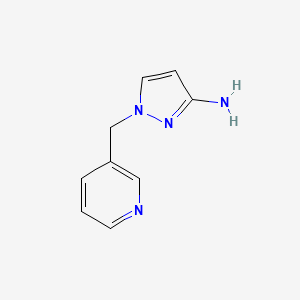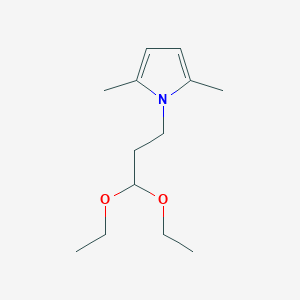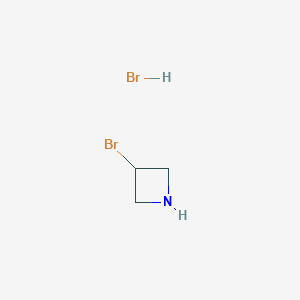
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Descripción general
Descripción
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FPM-2,5-D) is a compound belonging to the class of piperazines and is a fluorinated derivative of 1-methylpiperazine-2,5-dione (MPD). It is a synthetic compound that has been studied for its potential use in scientific research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Biological Activity : Derivatives of 3-phenylpiperidine-2,6-dione, including compounds with a fluorophenyl group, have shown moderate protection against certain viruses like CVB-2 and HSV-1. These derivatives also exhibit antibacterial and antifungal activities (Bielenica et al., 2011).
Anticonvulsant Properties
- Anticonvulsant Activity : N-Mannich bases derived from 3-phenyl-3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones have been evaluated for anticonvulsant activity. Compounds with fluorophenyl groups displayed significant protection against electrically induced seizures (Kamiński et al., 2013).
Antidepressant and Anxiolytic Potential
- Serotonin Receptor Affinity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with fluorophenylpiperazinylalkyl structures have been identified as potent serotonin receptor ligands and potential antidepressant/anxiolytic agents (Zagórska et al., 2016).
Molecular Structure Analysis
- Molecular Structure Confirmation : The molecular structure of fluorophenyl-containing compounds has been confirmed using spectroscopic methods and X-ray crystallography, enhancing the understanding of their chemical properties (Barakat et al., 2016).
Chiral Solvating Properties
- NMR Spectroscopy Applications : Certain derivatives, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been used as chiral solvating agents in NMR spectroscopy, aiding in the determination of enantiomer compositions of different compounds (Wagger et al., 2007).
Versatility as Organic Substrates
- Synthesis of Natural Products and Analogues : 3-Ylidenepiperazine-2,5-diones are prone to various addition reactions, making them versatile substrates for synthesizing natural products and analogues, as well as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMWSDMTZNKTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)









![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)
